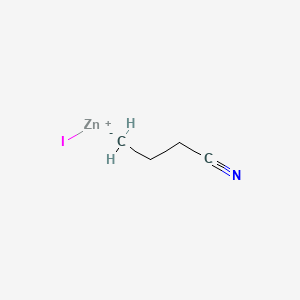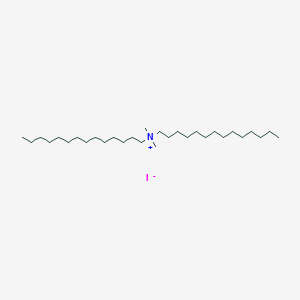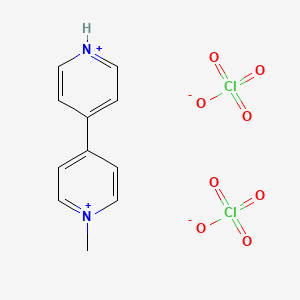
Zinc, (3-cyanopropyl)iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, (3-cyanopropyl)iodo- is an organozinc compound that features a zinc atom bonded to a 3-cyanopropyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (3-cyanopropyl)iodo- typically involves the reaction of zinc with 3-cyanopropyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
Zn+I-CH2CH2CH2CN→Zn(CH2CH2CH2CN)I
Industrial Production Methods: Industrial production of Zinc, (3-cyanopropyl)iodo- may involve large-scale batch reactors where zinc and 3-cyanopropyl iodide are reacted in the presence of a suitable solvent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Types of Reactions:
Substitution Reactions: Zinc, (3-cyanopropyl)iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although zinc in its +2 oxidation state is generally stable and less prone to redox changes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Mild oxidizing agents can be used to oxidize the zinc center if required.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, using a chloride nucleophile would yield Zinc, (3-cyanopropyl)chloride.
Scientific Research Applications
Chemistry: Zinc, (3-cyanopropyl)iodo- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in cross-coupling reactions, such as the Negishi coupling, to form complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less common, organozinc compounds are being explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, Zinc, (3-cyanopropyl)iodo- is used in the synthesis of polymers and other advanced materials. Its ability to form stable bonds with carbon makes it valuable in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Zinc, (3-cyanopropyl)iodo- in chemical reactions involves the coordination of the zinc atom with various ligands. The zinc center acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This property is particularly useful in catalyzing organic reactions and forming complex molecular structures.
Comparison with Similar Compounds
- Zinc, (3-cyanopropyl)chloride
- Zinc, (3-cyanopropyl)bromide
- Zinc, (3-cyanopropyl)fluoride
Comparison: Zinc, (3-cyanopropyl)iodo- is unique due to the presence of the iodine atom, which can be easily substituted in nucleophilic substitution reactions. This makes it more reactive compared to its chloride, bromide, and fluoride counterparts. Additionally, the larger atomic radius of iodine compared to other halogens can influence the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis.
Properties
CAS No. |
126761-11-3 |
|---|---|
Molecular Formula |
C4H6INZn |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
butanenitrile;iodozinc(1+) |
InChI |
InChI=1S/C4H6N.HI.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |
InChI Key |
BOOVKWYUEXZQAZ-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCC#N.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)

![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)



![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)




